Cas no 1217665-49-0 (3-Hydroxy Rimantadine-d4)

3-ヒドロキシリマンタジン-d4は、リマンタジンの代謝産物である3-ヒドロキシリマンタジンの安定同位体標識化合物です。重水素(d4)で標識されており、質量分析を用いた薬物動態研究や代謝メカニズムの解明に有用です。高い同位体純度(通常98%以上)と化学的安定性を有し、内部標準物質としての使用に適しています。特に、抗インフルエンザ薬の生体内挙動解析や定量分析において、高い精度と再現性を可能にします。LC-MS/MSなどの高度な分析手法との互換性が確認されており、研究用途に広く利用されています。

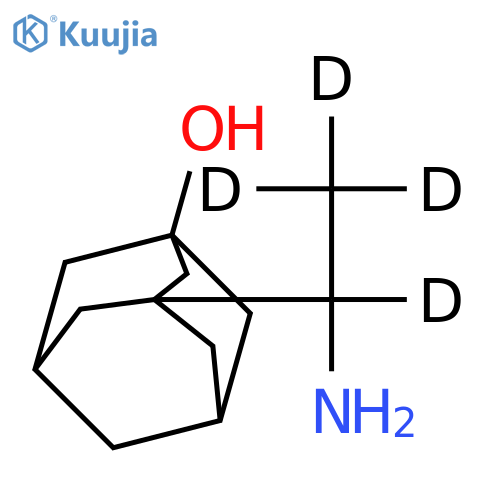

3-Hydroxy Rimantadine-d4 structure

商品名:3-Hydroxy Rimantadine-d4

CAS番号:1217665-49-0

MF:C12H21NO

メガワット:199.325890302658

CID:4555058

3-Hydroxy Rimantadine-d4 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy Rimantadine-d4

- 3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-ol

-

- インチ: 1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D

- InChIKey: JVWKHPHTJHFQAN-HUYMCZDOSA-N

- ほほえんだ: C12(O)CC3CC(CC(C(N)([2H])C([2H])([2H])[2H])(C3)C1)C2

3-Hydroxy Rimantadine-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H953377-10mg |

3-Hydroxy Rimantadine-d4 |

1217665-49-0 | 10mg |

$2193.00 | 2023-05-18 | ||

| TRC | H953377-2.5mg |

3-Hydroxy Rimantadine-d4 |

1217665-49-0 | 2.5mg |

$689.00 | 2023-05-18 |

3-Hydroxy Rimantadine-d4 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

3. Book reviews

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

1217665-49-0 (3-Hydroxy Rimantadine-d4) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 624-75-9(Iodoacetonitrile)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬